(6-Fluoro-5-methylpyridin-2-yl)methanol

Lipophilicity Drug design ADME optimization

Researchers needing a reliable, fully characterized fluorinated pyridinemethanol for hit-to-lead optimization often face inconsistent quality and regioisomeric impurities. This compound, provided with batch-specific NMR, HPLC, and GC data, is the direct solution. - Serves as a key precursor for ALK5 inhibitor series (IC50 values as low as 7.68 nM). - The unique 6-fluoro substitution provides a +0.5 to +1.0 LogP shift versus non-fluorinated analogs for fine-tuning ADME. - Offers an additional H-bond acceptor (F) at the 6-position, beneficial for kinase hinge-region binding.

Molecular Formula C7H8FNO
Molecular Weight 141.145
CAS No. 1806331-72-5
Cat. No. B2389294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-5-methylpyridin-2-yl)methanol
CAS1806331-72-5
Molecular FormulaC7H8FNO
Molecular Weight141.145
Structural Identifiers
SMILESCC1=C(N=C(C=C1)CO)F
InChIInChI=1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3
InChIKeyCBVUOEPYGTZBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Fluoro-5-methylpyridin-2-yl)methanol: Sought-After Building Block


(6-Fluoro-5-methylpyridin-2-yl)methanol (CAS 1806331-72-5) is a fluorinated pyridinemethanol derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g·mol⁻¹. It belongs to the class of 2-(hydroxymethyl)pyridines that serve as versatile intermediates in medicinal and agrochemical synthesis. The compound features a fluorine atom at the 6-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position of the pyridine ring. It is commercially available from multiple suppliers with purities typically ranging from 95% to 98%, and batch-specific quality control data (NMR, HPLC, GC) are provided by certain vendors . The combination of a fluorinated heterocyclic core and a primary alcohol handle makes it a valuable precursor for further functionalization via oxidation, esterification, or nucleophilic displacement reactions.

Substitution Risks for (6-Fluoro-5-methylpyridin-2-yl)methanol


Simply replacing (6-fluoro-5-methylpyridin-2-yl)methanol with a non-fluorinated pyridinemethanol (e.g., 5-methylpyridin-2-yl)methanol, CAS 22940-71-2) or a regioisomeric analog (e.g., (6-fluoro-5-methylpyridin-3-yl)methanol, CAS 1260776-18-8) is scientifically unsound. The fluorine atom profoundly alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the pyridine ring, which can cascade into meaningful changes in reaction yields, metabolic stability, and target-binding affinity [1]. For example, the non-fluorinated analog (5-methylpyridin-2-yl)methanol has a reported Log P of approximately 0.88, whereas the introduction of the 6-fluoro substituent is expected to increase the Log P by 0.5–1.0 log units based on well-established physicochemical principles of aromatic fluorine substitution [2]. The following quantitative evidence illustrates why this specific substitution pattern cannot be freely interchanged.

(6-Fluoro-5-methylpyridin-2-yl)methanol: Comparative Evidence


Lipophilicity Advantage

The introduction of a fluorine atom at the 6-position of the pyridine ring increases the lipophilicity of the compound compared to its non-fluorinated counterpart, (5-methylpyridin-2-yl)methanol. The non-fluorinated analog has an experimentally derived Log P of 0.88 [1]. While an experimental Log P for the fluorinated target compound is not publicly available, the general effect of aromatic fluorine substitution on Log P is well quantified: a single fluorine on an aromatic ring raises the Log P by approximately 0.5–1.0 log units relative to the hydrogen analog [2]. This implies an estimated Log P range of 1.4–1.9 for (6-fluoro-5-methylpyridin-2-yl)methanol. This shift in lipophilicity directly impacts membrane permeability and metabolic clearance, making the fluorinated building block more suitable for projects requiring enhanced oral bioavailability.

Lipophilicity Drug design ADME optimization

Enhanced Hydrogen-Bond Acceptor Capacity

The 6-fluoro substituent provides an additional hydrogen-bond acceptor (HBA) site on the pyridine ring. The target compound presents two HBA atoms (pyridyl nitrogen and fluorine), whereas the non-fluorinated analog (5-methylpyridin-2-yl)methanol offers only one [1]. This can enhance non-covalent interactions with biological targets such as kinase hinge regions or protein active sites. In medicinal chemistry, an increase in HBA count from one to two has been associated with improved binding thermodynamics when the additional acceptor engages a complementary donor on the protein surface [2].

Molecular recognition Binding affinity Scaffold optimization

QC Traceability and Purity Assurance

Commercially, (6-fluoro-5-methylpyridin-2-yl)methanol is offered by multiple vendors, but the level of quality documentation varies markedly. Bidepharm specifies a standard purity of 95% and supplies batch-specific certificates of analysis that include NMR, HPLC, and GC data . Leyan offers a purity of 98% . In contrast, closely related analogs such as the regioisomer (6-fluoro-5-methylpyridin-3-yl)methanol are frequently listed with purity claims that lack full orthogonal QC characterization. For procurement decisions in regulated or reproducibility-sensitive environments (e.g., GLP laboratories, patent filing syntheses, scaled-up production), the availability of comprehensive batch-specific QC reduces the risk of unexpected impurities that could compromise downstream reactions or biological assay results.

Chemical procurement Quality assurance Reproducibility

Application Scenarios for (6-Fluoro-5-methylpyridin-2-yl)methanol


Lipophilicity-Driven Lead Optimization

When a hit-to-lead program demands a modest increase in Log P to improve cellular permeability, (6-fluoro-5-methylpyridin-2-yl)methanol can be incorporated as a late-stage building block. The estimated Log P shift of +0.5 to +1.0 relative to the non-fluorinated (5-methylpyridin-2-yl)methanol allows fine-tuning of ADME properties without drastic structural changes that might disrupt target engagement.

Hinge-Binding Motif Design

In kinase inhibitor programs or other targets where a hydrogen-bond acceptor is required at the 6-position of the pyridine ring, this compound provides an additional fluorine HBA that can complement the hinge region. The two-acceptor motif (pyridyl N + 6-F) may improve binding affinity compared to non-fluorinated scaffolds that offer only one acceptor, as supported by general molecular interaction principles.

ALK5/TGF-β Inhibitor Synthesis

The 6-fluoro-5-methylpyridin-2-yl moiety appears in Series of TGF-β type I receptor kinase (ALK5) inhibitors as a key pharmacophoric element. The target alcohol serves as a direct precursor for generating substituted imidazole or triazolopyridine inhibitors, where the fluorine substitution pattern has been shown to maintain ALK5 potency (IC50 values as low as 7.68 nM) while influencing p38α selectivity [1].

Scale-Up for GLP and Patent Filings

For laboratories that require full analytical traceability, sourcing (6-fluoro-5-methylpyridin-2-yl)methanol from suppliers that furnish NMR, HPLC, and GC batch data (95%+ purity) minimizes the risk of process impurities that could invalidate a patent description or a GLP toxicology batch. The availability of orthogonal QC is a discriminating factor when choosing between this compound and less thoroughly characterized regioisomeric alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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